Probenecid Isopropyl Ester

Mass spectrometry Pharmaceutical impurity analysis LC-MS method development

Probenecid Isopropyl Ester (Probenecid Impurity 6) is a fully characterized reference standard with >99% purity, supplied with a Structure Elucidation Report (SER) and COA documenting traceable measurement uncertainty. Essential for HPLC/LC-MS method validation and QC release testing of probenecid API batches, this standard complies with USP, EMA, JP, and BP guidelines. Its distinct mass (+42.04 g/mol vs. probenecid) ensures unambiguous chromatographic resolution, making it irreplaceable for ANDA/NDA impurity profiling. Storage: +5°C protected from light.

Molecular Formula C16H25NO4S
Molecular Weight 327.4 g/mol
Cat. No. B15288315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbenecid Isopropyl Ester
Molecular FormulaC16H25NO4S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C
InChIInChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3
InChIKeyWFPIRWWOLGATOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Probenecid Isopropyl Ester: Chemical Identity and Core Specifications for Analytical and Research Procurement


Probenecid Isopropyl Ester (CAS 70190-78-2; molecular formula C16H25NO4S; molecular weight 327.4 g/mol) is a thoroughly characterized ester derivative of the uricosuric agent probenecid . As a reference standard that complies with regulatory guidelines including USP, EMA, JP, and BP, this compound is supplied with a comprehensive Structure Elucidation Report (SER) and analytical data package [1]. The compound is formally designated as Probenecid Impurity 6 in pharmaceutical impurity profiling workflows and is available at purities up to >99% with assigned content values and measurement uncertainty . Its primary procurement context is as an analytical reference material for method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing [1].

Why Generic Substitution Fails for Probenecid Isopropyl Ester in Regulated Analytical Workflows


Probenecid Isopropyl Ester cannot be substituted by generic probenecid or structurally similar analogs in regulated analytical workflows because it functions as a unique, fully characterized impurity reference standard with a distinct chemical identity. Unlike the parent compound probenecid (CAS 57-66-9) which is the active pharmaceutical ingredient, this compound is a specific process-related impurity (formally designated Probenecid Impurity 6) with a unique CAS registry number (70190-78-2) . Substituting this compound with a generic ester or probenecid itself would invalidate method validation studies due to differences in retention time, mass spectrometric fragmentation, and chromatographic behavior . Furthermore, for ANDA and NDA submissions to regulatory authorities, impurity reference standards must be accompanied by comprehensive characterization data including COA, NMR, MS, and HPLC purity assignment with traceable measurement uncertainty — specifications that generic compounds do not fulfill [1].

Probenecid Isopropyl Ester: Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight Differentiation of Probenecid Isopropyl Ester Versus Parent Probenecid for Mass Spectrometric Method Development

The molecular weight of Probenecid Isopropyl Ester (327.4 g/mol) differs from the parent compound probenecid (285.36 g/mol) by +42.04 g/mol, corresponding to the replacement of the carboxylic acid proton with an isopropyl group . This mass difference is analytically critical for liquid chromatography-mass spectrometry (LC-MS) method development, enabling unequivocal resolution of the impurity from the parent API in extracted ion chromatograms [1]. The accurate mass is 327.1504 Da , which when compared to probenecid's accurate mass (285.1035 Da for C13H19NO4S), yields a mass shift of +42.0469 Da that precisely matches the C3H6 isopropyl ester moiety.

Mass spectrometry Pharmaceutical impurity analysis LC-MS method development

Structural Differentiation: Isopropyl Ester Substitution as the Definitive Marker for Probenecid Impurity 6

Probenecid Isopropyl Ester contains a distinct structural modification relative to probenecid: the carboxylic acid group (-COOH) is replaced by an isopropyl ester moiety (-COOCH(CH3)2) . This substitution is reflected in the IUPAC name (propan-2-yl 4-(dipropylsulfamoyl)benzoate) and the canonical SMILES string CCCN(CCC)S(=O)(=O)c1ccc(cc1)C(=O)OC(C)C . The compound is formally designated as Probenecid Impurity 6 in pharmaceutical impurity classification systems and is provided with a detailed Structure Elucidation Report (SER) containing H-NMR and MS data [1].

NMR spectroscopy Structural elucidation Impurity profiling

Regulatory-Grade Purity Specifications of Probenecid Isopropyl Ester Versus Research-Grade Probenecid Esters

Probenecid Isopropyl Ester is supplied as a pharmaceutical impurity reference standard with purity >99%, content assignment values, and defined measurement uncertainty determined by multiple orthogonal analytical methods including elemental analysis, mass balance by HPLC, water content analysis, ash analysis, H-NMR, and MS . In contrast, research-grade probenecid esters are typically supplied at lower purities (e.g., 95% by HPLC) without the comprehensive characterization package required for regulatory submissions .

Pharmaceutical quality control Regulatory compliance Reference standard procurement

Validated Application Scenarios for Probenecid Isopropyl Ester Procurement


Pharmaceutical Impurity Profiling and Quality Control in Probenecid API Manufacturing

Probenecid Isopropyl Ester serves as an essential impurity reference standard for quantifying Probenecid Impurity 6 during the release testing of probenecid active pharmaceutical ingredient (API) batches. The compound is supplied with a detailed Structure Elucidation Report (SER) and Certificate of Analysis (COA) documenting purity >99% and assigned content values with defined measurement uncertainty [1]. This enables accurate peak identification and quantitation in HPLC methods, which is required to demonstrate that impurity levels remain below regulatory thresholds for ANDA and NDA submissions to the FDA, EMA, and other global health authorities [2].

Analytical Method Development and Validation (AMV) for Probenecid-Related Substances

This compound is used as a primary reference material for developing and validating HPLC and LC-MS methods to separate and quantify probenecid from its process-related impurities. The distinct molecular weight (+42.04 g/mol difference from probenecid) and unique retention behavior enable robust chromatographic resolution and unambiguous mass spectrometric identification . Method validation parameters including specificity, linearity, accuracy, precision, and limit of quantitation for the isopropyl ester impurity can be established using this fully characterized reference standard, which complies with USP, EP, JP, and BP guidelines [1].

Regulatory Submission Support for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

Probenecid Isopropyl Ester is procured specifically to support the impurity section of ANDA and NDA submissions. Regulatory agencies require that each identified impurity above the identification threshold be characterized with authentic reference standards [2]. The comprehensive analytical data package accompanying this compound — including H-NMR, MS, elemental analysis, and mass balance HPLC with uncertainty values — meets the ICH Q3A and Q3B requirements for impurity characterization in drug substances and drug products, eliminating the need for in-house structure elucidation and reducing regulatory review time.

Stability Studies and Forced Degradation Assessment of Probenecid Formulations

This reference standard is employed in stability-indicating method development to monitor potential formation of the isopropyl ester impurity during long-term and accelerated stability studies of probenecid drug products. Storage conditions specified for the reference standard include +5°C protection from light , ensuring its integrity for use as a quantitative comparator across the duration of stability programs. Detection and quantitation of this process-related impurity during shelf-life evaluation is required to establish product expiration dating and storage conditions in regulatory filings.

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